4-[(Sulfosulfanyl)methyl]benzoic acid
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Overview
Description
4-[(Sulfosulfanyl)methyl]benzoic acid is an organic compound with a benzene ring substituted with a sulfosulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylbenzoic acid with sulfur compounds under specific conditions to introduce the sulfosulfanyl group .
Industrial Production Methods
Industrial production methods for 4-[(Sulfosulfanyl)methyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Sulfosulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-[(Sulfosulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Sulfosulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfosulfanyl group can participate in redox reactions, influencing cellular processes. The carboxylic acid group can interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a sulfosulfanyl group.
4-Chlorosulfonylbenzoic acid: Contains a chlorosulfonyl group instead of a sulfosulfanyl group.
Uniqueness
4-[(Sulfosulfanyl)methyl]benzoic acid is unique due to the presence of the sulfosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112241-22-2 |
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Molecular Formula |
C8H8O5S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-(sulfosulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C8H8O5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChI Key |
UWBJUWYIDHDZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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